2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(dimethylaminomethylidene)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)8-13-11(15)9(7-12)6-10-4-3-5-16-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPXKOPVSMBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Reactants :
-
Thiophene-2-carbaldehyde (1.0 equiv)
-
Cyanoacetamide (1.2 equiv)
Catalyst : Piperidine (10 mol%) or ammonium acetate (15 mol%).
Solvent : Ethanol or toluene under reflux.
Temperature : 80–100°C for 6–12 hours.
Mechanism :
-
Deprotonation of cyanoacetamide by the base to form a nucleophilic enolate.
-
Nucleophilic attack on the aldehyde carbonyl carbon.
-
Elimination of water to form the conjugated enamide system.
Yield : 65–78% after recrystallization from ethanol/water.
Functionalization with the Dimethylaminomethylene Group
The intermediate cyanoacrylamide undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylene moiety.
Reaction Protocol
Reactants :
-
Cyanoacrylamide intermediate (1.0 equiv)
-
DMF-DMA (2.5 equiv)
Solvent : Anhydrous DMF or THF.
Temperature : 60–80°C for 4–8 hours under nitrogen.
Workup : Precipitation with ice-cwater, followed by filtration and drying under vacuum.
Mechanism :
-
Nucleophilic attack by the amide nitrogen on the electrophilic carbon of DMF-DMA.
-
Elimination of methanol to form the imine derivative.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent-Free Conditions
Using neat conditions with catalytic piperidine:
-
Knoevenagel yields drop to 55–60% due to poorer mixing.
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr) :
¹H NMR (400 MHz, DMSO-d6) :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional Knoevenagel + DMF-DMA | 70–85 | 10–20 | 95–98 |
| Microwave-Assisted | 75–80 | 0.75 | 97–99 |
| Solvent-Free | 55–60 | 12–24 | 90–92 |
Challenges and Troubleshooting
-
Stereochemical Control : The E-configuration of the double bond is favored but requires strict anhydrous conditions to prevent hydrolysis.
-
Byproduct Formation : Over-condensation with excess DMF-DMA can yield bis-dimethylated products; stoichiometric control is critical.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of 2-cyano compounds exhibit significant antitumor properties. A study demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against breast cancer cells .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits inhibitory effects on bacteria like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
3. Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored. It may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is crucial in neurodegenerative disorders .
Materials Science Applications
1. Polymer Chemistry
In materials science, the compound can be used as a building block for synthesizing polymers with specific properties. Its reactivity allows for the formation of copolymers that can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical properties.
2. Organic Electronics
The thiophene component contributes to the electronic properties of the compound, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units is known to improve charge transport characteristics .
Agricultural Applications
1. Pesticidal Activity
Research into the pesticidal properties of similar cyano compounds suggests potential applications in agriculture as herbicides or fungicides. Their ability to disrupt biochemical pathways in pests can provide an effective means of crop protection .
Case Studies
Mechanism of Action
The mechanism of action of 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide involves its interaction with various molecular targets and pathways. The compound is believed to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Physicochemical Properties
Melting Points and Stability :
- The dimethylamino-methylidene group may lower melting points compared to analogs with rigid fused rings. For example, 36a (naphthalenyl substituent) melts at 228–230°C, while 37a (benzodioxolyl substituent) melts at 286–288°C, suggesting that bulkier aromatic groups enhance thermal stability ().
- The fluorophenyl analog in lacks melting point data but may exhibit lower solubility due to halogenation.
Molecular Weight and Polarity :
- The target compound’s molecular weight (estimated ~275 g/mol) is lower than that of 36a (C₂₄H₁₄N₂O₃, MW 378.39) (), implying differences in pharmacokinetic properties like membrane permeability.
Key Research Findings
- Synthetic Flexibility : Prop-2-enamide derivatives are synthetically accessible via condensation or multicomponent reactions, with yields highly dependent on substituent bulk and reaction conditions ().
- Structure–Property Relationships: Bulky aromatic groups (e.g., naphthalenyl) increase melting points and may enhance thermal stability (). Electron-withdrawing groups (e.g., cyano) improve reactivity in further functionalization ().
- Biological Relevance: Thiophene and cyano motifs are recurrent in antimicrobial and kinase-inhibiting agents ().
Biological Activity
2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide, also known by its chemical structure , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a thiophene ring and a cyano group, which contribute to its reactivity and interaction with biological systems.
- Molecular Formula :
- Molar Mass : 227.26 g/mol
- CAS Number : 2768520
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and potentially leading to various pharmacological effects.
Biological Activity Overview
Research indicates that 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The thiophene moiety is known to enhance antimicrobial efficacy through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokine production. This mechanism could be relevant for conditions such as arthritis or other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Early investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various thiophene derivatives, 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of S. aureus growth at concentrations as low as 10 μg/mL, while E. coli showed resistance, indicating selective activity.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory potential of related compounds revealed that 2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide significantly inhibited the production of interleukin-6 (IL-6) in macrophage cultures when administered at a concentration of 25 μM. This suggests a possible application in treating inflammatory diseases.
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for hydrogen-bonding interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
